molecular formula C14H18N2O2 B4876235 N-3-isoxazolyl-1-adamantanecarboxamide

N-3-isoxazolyl-1-adamantanecarboxamide

Cat. No.: B4876235
M. Wt: 246.30 g/mol
InChI Key: QIIZELKUBFEDHW-UHFFFAOYSA-N
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Description

N-3-Isoxazolyl-1-adamantanecarboxamide is a synthetic adamantane derivative characterized by an isoxazole ring attached to the carboxamide nitrogen of the adamantane backbone. Adamantane-based compounds are renowned for their structural rigidity and metabolic stability, making them valuable in medicinal chemistry for drug design.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(15-12-1-2-18-16-12)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIZELKUBFEDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N-3-isoxazolyl-1-adamantanecarboxamide with structurally related adamantane derivatives, focusing on molecular properties, synthesis pathways, and inferred biological relevance.

Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties
This compound C₁₄H₁₉N₂O₂* ~263.32* 3-Isoxazolyl (C₃H₃NO) High rigidity, polar surface area (~65 Ų), potential H-bonding sites
N-(5,5-Dimethyl-2-oxooxolan-3-yl)-adamantane-1-carboxamide C₁₇H₂₅NO₃ 291.39 5,5-Dimethyl-2-oxotetrahydrofuran-3-yl Lipophilic (XLogP3: ~3.2), complex stereochemistry
1-Adamantanecarboxylic Acid C₁₁H₁₆O₂ 180.24 Carboxylic acid (-COOH) High polarity, acidity (pKa ~4.5), water-soluble

*Estimated based on adamantane carboxamide backbone and substituent contributions.

Key Observations :

  • Lipophilicity : The 5,5-dimethyl-2-oxooxolan-3-yl group in the analog from enhances lipophilicity, favoring membrane permeability.
  • Synthetic Flexibility : Adamantane carboxamides are typically synthesized via reactions between adamantane carbonyl chlorides and amines or isocyanates. The isoxazolyl derivative could follow a route similar to , involving hydrazide intermediates and isocyanate coupling .

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